molecular formula C14H14BrClN2O2 B4677097 5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-chlorobenzamide

5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-chlorobenzamide

Cat. No. B4677097
M. Wt: 357.63 g/mol
InChI Key: CWYOLUOVCCRVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-chlorobenzamide, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-chlorobenzamide works by binding to specific targets in the body, such as enzymes and proteins, and inhibiting their activity. This can lead to a reduction in inflammation and the growth of cancer cells. The exact mechanism of action is still being studied, but it is believed to involve the modulation of certain cell signaling pathways.
Biochemical and Physiological Effects
5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-chlorobenzamide has been shown to have a range of biochemical and physiological effects, depending on the target it is binding to. For example, it has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and division. This can lead to a reduction in the growth of cancer cells. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-chlorobenzamide in lab experiments is its specificity for certain targets. This allows for more precise control over the effects of the compound on cells and tissues. However, one limitation is that the compound may not be effective in all cases, as it may only target certain types of enzymes and proteins.

Future Directions

There are many potential future directions for research involving 5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-chlorobenzamide. One area of interest is in the development of new cancer therapies, as the compound has shown promise in inhibiting the growth of cancer cells. Another area of interest is in the treatment of neurological disorders, as the compound has been found to have neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify any potential side effects or limitations.

Scientific Research Applications

5-bromo-N-(5-tert-butyl-3-isoxazolyl)-2-chlorobenzamide has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.

properties

IUPAC Name

5-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrClN2O2/c1-14(2,3)11-7-12(18-20-11)17-13(19)9-6-8(15)4-5-10(9)16/h4-7H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYOLUOVCCRVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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